molecular formula C21H22N2O6S2 B2436950 (E)-N-((Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide CAS No. 867041-96-1

(E)-N-((Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide

Cat. No. B2436950
CAS RN: 867041-96-1
M. Wt: 462.54
InChI Key: LHPPYHKSLXFIOM-GKVQKNEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The crystal structure of a similar compound has been analyzed using X-ray diffraction techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting point would depend on the strength of the intermolecular forces .

Scientific Research Applications

Organic Synthesis and Catalysis

Rhodium-Catalyzed C–H Functionalization: Recent studies have demonstrated that this compound can participate in Rh(III)-catalyzed coupling reactions. Specifically, it reacts with phenylhydrazines through a hydrazine-directed C–H functionalization pathway. The resulting [4+1] annulation leads to the formation of diverse 1H-indazoles. Such reactions are valuable in organic synthesis and drug discovery.

Conclusion

(E)-N-((Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide: holds significant promise across these diverse fields. Its multifaceted applications underscore its importance in scientific research and innovation. As investigations continue, we anticipate further discoveries and potential breakthroughs related to this intriguing compound .

Zhang, L., Chen, J., Chen, X., Zheng, X., Zhou, J., Zhong, T., Chen, Z., Yang, Y.-F., Jiang, X., She, Y.-B., & Yu, C. (2020). Rh(iii)-catalyzed, hydrazine-directed C–H functionalization with 1-alkynylcyclobutanols: a new strategy for 1H-indazoles. Chemical Communications, 56(54), 7487–7490. Link

“二萜类化合物的可控羟基化作用可实现植物化学防御而无自身毒性.” (2021). 科学. Volume 371, Issue 6526. Link

properties

IUPAC Name

(NE)-N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S2/c1-28-12-6-11-23-20(25)19(14-15-9-10-17(24)18(13-15)29-2)30-21(23)22-31(26,27)16-7-4-3-5-8-16/h3-5,7-10,13-14,24H,6,11-12H2,1-2H3/b19-14-,22-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPPYHKSLXFIOM-GKVQKNEHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN\1C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/S/C1=N/S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide

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